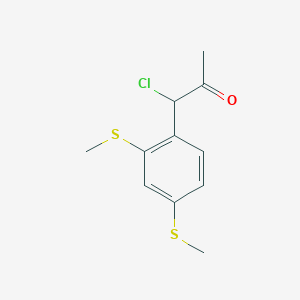

1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with two methylthio (-SCH₃) groups at the 2- and 4-positions. This compound is structurally characterized by its ketone group at the propan-2-one backbone and a chlorine atom adjacent to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(2,4-Bis(methylthio)phenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH₃CN) at room temperature.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol (EtOH) or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antifungal and antibacterial properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The methylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Additionally, the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations :

- Substituent Effects : The presence of dual methylthio groups in the target compound likely enhances electron-withdrawing effects compared to analogs with single substituents (e.g., 1-Chloro-1-(4-(methylthio)phenyl)propan-2-one). This may influence reactivity in nucleophilic substitution or redox reactions .

- Chlorine vs.

Biological Activity

1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound exhibiting significant biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chloropropanone moiety linked to a phenyl ring substituted with two methylthio groups. This configuration enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C12H13ClS2

- Molecular Weight : 260.8 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism behind this activity is believed to involve the inhibition of specific enzymes or bacterial growth pathways. The presence of methylthio groups enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 µM | |

| MCF-7 (Breast Cancer) | 20 µM | |

| A549 (Lung Cancer) | 25 µM |

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact effectively with lipid membranes, facilitating cellular uptake and enhancing its biological effects.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the methylthio substituents in enhancing biological activity through improved membrane penetration .

- Anticancer Research : In a study focused on cancer cell lines, researchers found that treatment with this compound resulted in apoptosis in HeLa cells. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one, and what intermediates are critical?

- Methodology : A plausible synthesis involves Friedel-Crafts acylation of 2,4-bis(methylthio)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates include the acylated aromatic precursor and its chlorinated derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) is recommended .

- Validation : Monitor reaction progress using TLC and confirm product identity via 1H NMR (e.g., singlet for ketone carbonyl at δ ~2.1 ppm) and mass spectrometry (m/z ≈ 258 [M]⁺).

Q. How can structural ambiguities in NMR spectra arising from methylthio and chlorine substituents be resolved?

- Methodology : Use high-resolution 13C NMR and DEPT-135 to distinguish between methylthio (δ ~15–20 ppm for SCH₃) and chlorine-substituted carbons. Assign NOESY correlations to confirm spatial proximity of substituents. For overlapping signals, employ 2D-COSY or HSQC experiments .

Q. What crystallization conditions optimize single-crystal growth for X-ray diffraction studies?

- Methodology : Slow evaporation of a saturated solution in a 1:1 mixture of dichloromethane and hexane at 4°C yields suitable crystals. Ensure low thermal motion (data collected at 100–113 K) for accurate bond-length measurements (C–Cl: ~1.74 Å; C–S: ~1.81 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-bis(methylthio) group influence reactivity in nucleophilic substitution reactions?

- Methodology : Compare reaction rates with analogs lacking methylthio substituents (e.g., 2,4-dichloro derivatives). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and assess electron-withdrawing/donating effects. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) reveal steric hindrance impacts .

- Data Contradictions : Discrepancies in reactivity may arise from competing pathways (e.g., elimination vs. substitution). Monitor intermediates via in-situ IR or LC-MS to resolve mechanisms .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns due to chlorine isotopes?

- Methodology : High-resolution MS (HRMS) with isotopic pattern analysis distinguishes 35Cl/37Cl contributions. For example, the molecular ion cluster [M]⁺ at m/z 258.0 (35Cl) and 260.0 (37Cl) should exhibit a 3:1 intensity ratio. Compare with simulated spectra using tools like mMass .

Q. How can computational chemistry predict the compound’s stability under varying pH and solvent conditions?

- Methodology : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) to assess hydrolysis susceptibility. Calculate pKa values (e.g., for the ketone or chlorine substituent) using COSMO-RS or QSPR models. Validate with experimental stability tests (HPLC monitoring over 24–72 hours) .

Properties

Molecular Formula |

C11H13ClOS2 |

|---|---|

Molecular Weight |

260.8 g/mol |

IUPAC Name |

1-[2,4-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H13ClOS2/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,1-3H3 |

InChI Key |

KTJZUEQGDDCBLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)SC)SC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.